6-Methyl-1H-indole-2-carbonitrile
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Overview
Description
6-Methyl-1H-indole-2-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a methyl group at the sixth position and a carbonitrile group at the second position of the indole ring, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
6-Methyl-1H-indole-2-carbonitrile is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
Action Environment
The vibrational characteristics of similar compounds have been shown to be influenced by the solvent’s polarizability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 6-methylphenylhydrazine and a suitable carbonitrile precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the carbonitrile group, such as amines.
Scientific Research Applications
6-Methyl-1H-indole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
6-Methylindole: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.
2-Phenylindole: Contains a phenyl group instead of a carbonitrile group, altering its chemical properties.
Uniqueness: 6-Methyl-1H-indole-2-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group on the indole ring
Properties
IUPAC Name |
6-methyl-1H-indole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPCANNPBDCGJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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